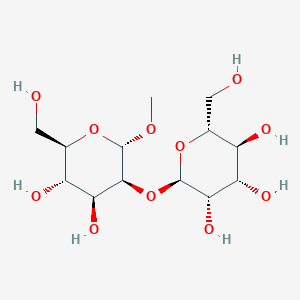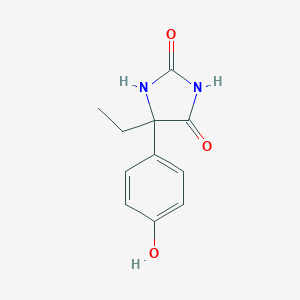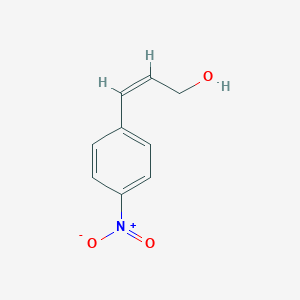
Methyl 2-O-mannopyranosylmannopyranoside
説明
Synthesis Analysis
The synthesis of Methyl 2-O-mannopyranosylmannopyranoside and its derivatives involves multiple steps, including protection and deprotection reactions, glycosylation strategies, and purification techniques. For instance, the synthesis of Methyl 3-O-(β-D-Mannopyranosyl)-α-D-mannopyranoside from sulfonate intermediates showcases a method involving the reaction of protected mannopyranose with methyl mannopyranoside followed by deprotection steps (Awad, Ashry, & Schuerch, 1986). Similarly, other synthetic approaches have been developed to obtain different mannopyranosylmannopyranoside derivatives, emphasizing the versatility of synthetic strategies in carbohydrate chemistry.
Molecular Structure Analysis
The molecular structure of Methyl 2-O-mannopyranosylmannopyranoside has been elucidated through various spectroscopic and crystallographic techniques. The crystal and molecular structure of this disaccharide, determined from X-ray diffractometer data, reveals the chair conformations of the mannopyranose units and the specific conformation across the glycosidic linkage, providing insights into the stereochemical preferences of this class of compounds (Srikrishnan, Chowdhary, & Matta, 1989).
科学的研究の応用
Insight into Microbial Mannosidases
Mannan, a major constituent of hemicelluloses in softwoods, is hydrolyzed by mannan hydrolyzing enzymes, which include β-mannosidases. These enzymes cleave 1,4-β-mannopyranosyl linkages, yielding mannose. β-Mannosidases, being exo-acting enzymes, act on the non-reducing end of mannooligomers and mannobiose, removing mannose residues. Predominantly produced by bacteria and fungi, these enzymes are significant for the complete depolymerization of mannan and have applications in bioethanol production, synthesis of alkyl glycosides, and as pharmaceutical agents. This comprehensive review by Chauhan and Gupta (2017) focuses on microbial mannosidases, covering their sources, production conditions, characterization, cloning, and biotechnological applications, highlighting their potential in various fields (Chauhan & Gupta, 2017).
Methyltransferase Inhibitors in Cancer Therapy
DNA methylation, involving the addition of a methyl group to cytosine, is a key epigenetic mechanism that affects chromatin structure, transcriptional repression, and the suppression of transposable elements. Abnormal methylation patterns, such as global hypomethylation with regional hypermethylation, can lead to genetic instability and repression of tumor suppressor genes in cancer. DNA methyltransferase inhibitors, like 5-azacytidine and 5-aza-2'-deoxycytidine, have shown potential in inhibiting hypermethylation, restoring suppressor gene expression, and exerting antitumor effects in vitro and in vivo. Despite some positive clinical results, further studies are required to establish their clinical role, possibly in combination therapy (Goffin & Eisenhauer, 2002).
DNA Methylation Profiling Techniques
DNA methylation plays a crucial role in regulating gene expression and is involved in various biological processes and diseases. Profiling DNA methylation is essential for understanding these complex patterns. Advances in microarray and sequencing technologies have made genome-wide profiling possible, allowing for high-resolution studies of DNA methylation. This review by Yong, Hsu, and Chen (2016) surveys major methylation assays, comparing their strengths and weaknesses, and providing biological examples. The discussion includes the technological advances that enable detailed analysis of DNA methylation patterns, emphasizing the importance of selecting appropriate methods for specific research questions (Yong, Hsu, & Chen, 2016).
Environmental Exposures and Gene Regulation
Environmental factors can significantly affect gene expression through gene regulation mechanisms, including DNA methylation. Edwards and Myers (2007) explore how various environmental exposures, such as pharmaceuticals, pesticides, air pollutants, and nutrition, can change gene expression through gene regulatory mechanisms like DNA methylation, histone modifications, and more. These changes are associated with complex diseases like cancer, diabetes, and neurodegenerative disorders. The review highlights the role of DNA methylation in early development, suggesting its potential in the fetal origins of adult disease and the inheritance of acquired genetic changes (Edwards & Myers, 2007).
作用機序
Target of Action
The primary target of Methyl 2-O-mannopyranosylmannopyranoside is the Endoplasmic reticulum mannosyl-oligosaccharide 1,2-alpha-mannosidase . This enzyme plays a crucial role in glycoprotein quality control, targeting misfolded glycoproteins for degradation .
Result of Action
Given its target, it may influence the process of protein folding and degradation, potentially affecting cellular functions related to these processes .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence its action .
特性
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O11/c1-21-13-11(9(19)7(17)5(3-15)23-13)24-12-10(20)8(18)6(16)4(2-14)22-12/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAFWDJFJCEDHL-DZRUFMBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208238 | |
| Record name | Methyl 2-O-mannopyranosylmannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-O-mannopyranosylmannopyranoside | |
CAS RN |
59571-75-4 | |
| Record name | Methyl 2-O-mannopyranosylmannopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059571754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-O-mannopyranosylmannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the structural significance of Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside?
A: Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside is a disaccharide consisting of two mannose units linked by an α-1,2 glycosidic bond. This linkage is particularly significant as it is found in the polysaccharide backbone of fungal mannans. []
Q2: How does the flexibility of Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside around the glycosidic linkage affect its properties?
A: The flexibility around the glycosidic linkage of Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside significantly influences its conformational landscape. This flexibility impacts its interactions with enzymes like α-1,2-mannosidases and is crucial for understanding its biological role. Research has shown that considering a dynamic model, incorporating the flexibility around the linkage, leads to a better fit between experimental and theoretical data, such as NOE and T1 values, compared to a model solely based on the global minimum conformation. []
Q3: How is the optical rotation of Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside related to its conformation?
A: The optical rotation of this disaccharide is sensitive to the dihedral angles (ϕ and ψ) of its glycosidic linkage. While early rigid-residue modeling calculations predicted a specific conformation based on matching the calculated and observed optical rotations, newer relaxed-residue models suggest more flexibility around the linkage. [] This highlights the importance of considering conformational flexibility when studying the properties of this disaccharide.
Q4: How is Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside used in studying α-1,2-mannosidases?
A: This disaccharide serves as a specific substrate for studying α-1,2-mannosidases, enzymes involved in glycoprotein processing. [, ] Its specific α-1,2 linkage is cleaved by these enzymes, allowing researchers to investigate their activity and specificity. A sensitive fluorescence assay has been developed using this disaccharide to quantify α-1,2-mannosidase activity by measuring the release of free mannose. []
Q5: Can you describe a specific example of how Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside was used to characterize an enzyme?
A: Researchers studying a calcium-dependent α-1,2-mannosidase from rabbit liver microsomes used Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside to confirm the enzyme's specificity for the α-1,2 linkage. They demonstrated that the enzyme hydrolyzed this specific disaccharide significantly faster than disaccharides with α-1,3 or α-1,6 linkages, confirming its specificity for the α-1,2 bond. []
Q6: Has Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside been used in any synthetic applications?
A: Yes, Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside has been used in synthetic carbohydrate chemistry. One study successfully achieved selective phosphorylation of the primary hydroxyl groups of this disaccharide, demonstrating its utility as a starting material for further chemical modification. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,4-dimethyl-9H-pyrido[2,3-b]indole](/img/structure/B14981.png)




![4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide](/img/structure/B14988.png)





